Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate is an organic compound with the molecular formula C14H24O4Si2. It is a derivative of benzoic acid, where the hydrogen atoms are replaced by methoxy and trimethylsilyloxy groups. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate can be synthesized through several methods. One common route involves the reaction of 3-methoxybenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process often includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzoic acid derivatives, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxy group can also influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzoate
- Trimethylsilyl 3-methyl-4-[(trimethylsilyl)oxy]benzoate
- Methyl vanillate, trimethylsilyl ether
Uniqueness
Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both methoxy and trimethylsilyl groups allows for versatile applications in synthesis and research .
Eigenschaften
CAS-Nummer |
27798-53-4 |
---|---|
Molekularformel |
C12H18O4Si |
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
methyl 3-methoxy-4-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C12H18O4Si/c1-14-11-8-9(12(13)15-2)6-7-10(11)16-17(3,4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
NWDAPAUIUGXPOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(=O)OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.